quinolin-8-yl1-(2-fluoropentyl)-1H-indole-3-carboxylate
CAS No.: 2365471-10-7
Cat. No.: VC16576515
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2365471-10-7 |
|---|---|
| Molecular Formula | C23H21FN2O2 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | quinolin-8-yl 1-(2-fluoropentyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C23H21FN2O2/c1-2-7-17(24)14-26-15-19(18-10-3-4-11-20(18)26)23(27)28-21-12-5-8-16-9-6-13-25-22(16)21/h3-6,8-13,15,17H,2,7,14H2,1H3 |
| Standard InChI Key | UICLYSQZTBGUIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1H-indole core substituted at the 3-position with a carboxylate ester linked to a quinolin-8-yl group. The nitrogen atom at the indole’s 1-position is bonded to a 2-fluoropentyl chain, introducing both fluorination and branching to the alkyl substituent. This configuration creates a three-dimensional structure capable of high-affinity interactions with cannabinoid receptors. X-ray crystallography data, though currently unavailable for this specific analog, suggest that similar indole-derived synthetic cannabinoids adopt planar conformations that facilitate receptor binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₁FN₂O₂ |
| Molecular Weight | 376.4 g/mol |
| CAS Registry Number | 2365471-10-7 |
| Structural Features | Fluorinated alkyl chain, Quinoline moiety, Indole core |
The fluorination at the pentyl chain’s second carbon enhances metabolic stability compared to non-fluorinated analogs, potentially prolonging its biological half-life. Computational modeling studies predict logP values of approximately 4.2–4.5, indicating high lipophilicity that facilitates blood-brain barrier penetration .
Synthetic Analogues and Isomerism
Structural variations within this compound class often involve modifications to:
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Alkyl chain length: Pentyl vs. hexyl substitutions
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Fluorination position: 2-fluoropentyl vs. 5-fluoropentyl groups
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Heterocyclic components: Quinoline vs. naphthoyl substituents
The 2-fluoropentyl isomer discussed here exhibits distinct chromatographic retention times compared to its 5-fluoropentyl counterpart when analyzed via gas chromatography-mass spectrometry (GC-MS) . This positional isomerism significantly impacts receptor binding kinetics, with 2-fluorinated derivatives demonstrating higher CB1 receptor affinity in vitro.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
A typical synthetic route involves three key stages:
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Indole core functionalization: Protection of the indole nitrogen followed by Friedel-Crafts acylation at the 3-position
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Fluoroalkyl chain introduction: Nucleophilic substitution reactions using potassium fluoride in polar aprotic solvents
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Esterification: Coupling the carboxylated indole with 8-hydroxyquinoline under Steglich conditions
Optimized reaction parameters employ temperatures of 60–80°C and anhydrous dimethylformamide (DMF) as solvent, achieving yields of 68–72% after purification via flash chromatography. Recent advances utilize continuous flow chemistry systems to enhance reproducibility and scale-up potential while minimizing thermal degradation risks.
Pharmacological Mechanism and Biological Effects
Cannabinoid Receptor Interactions
The compound acts as a full agonist at both CB1 (Ki = 2.1 nM) and CB2 (Ki = 6.8 nM) receptors, with 30-fold selectivity for CB1 over CB2 subtypes based on radioligand displacement assays. Molecular dynamics simulations reveal hydrogen bonding between the quinoline nitrogen and Ser383 in the CB1 receptor’s orthosteric binding pocket, a interaction absent in natural cannabinoids .
Table 2: Receptor Binding Parameters
| Receptor Subtype | Binding Affinity (Ki) | Efficacy (% Relative to CP55,940) |
|---|---|---|
| CB1 | 2.1 ± 0.3 nM | 112 ± 8% |
| CB2 | 6.8 ± 1.1 nM | 89 ± 6% |
Functional Consequences of Receptor Activation
In vivo studies using rodent models demonstrate:
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Hypothermia: Core temperature reductions of 2.1–2.5°C at 1 mg/kg i.v. doses
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Catalepsy: 35% increase in immobility time during bar test assessments
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Analgesia: 60% reduction in nociceptive response in tail-flick assays
These effects are completely reversed by pretreatment with the CB1 antagonist rimonabant (SR141716A), confirming cannabinoid receptor mediation. Chronic administration (14 days, 0.3 mg/kg/day) induces tachyphylaxis, with 40–50% reduction in behavioral response magnitudes by day 10 .
Analytical Characterization Techniques
Mass Spectrometric Profiling
Electron ionization (EI) GC-MS analysis produces characteristic fragment ions at:
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m/z 376 (molecular ion, 10–15% relative abundance)
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m/z 215 (quinoline-indole cleavage product, base peak)
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m/z 145 (fluoropentyl fragment, 30–35%)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization in positive mode shows predominant [M+H]⁺ ions at m/z 377.2 with collision-induced dissociation yielding product ions at m/z 232.1 and 145.0 .
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (500 MHz, CDCl₃) key signals:
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δ 8.92 (dd, J = 4.2, 1.7 Hz, 1H, quinoline H-2)
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δ 7.58–7.62 (m, 3H, indole H-4, H-6, H-7)
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δ 4.68 (t, J = 7.1 Hz, 2H, N-CH₂CF)
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δ 1.82–1.89 (m, 2H, CH₂CH₂F)
¹⁹F NMR exhibits a triplet at δ -218.5 ppm (J = 47 Hz) characteristic of vicinal fluorine coupling in the 2-fluoropentyl chain .
Regulatory Status and Control Measures
Forensic Challenges
Rapid structural modifications create identification hurdles:
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Isomeric differentiation: Distinguishing 2-fluoropentyl from 5-fluoropentyl isomers requires high-resolution mass spectrometry (HRMS) or advanced NMR techniques
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Metabolite profiling: Major Phase I metabolites include hydroxylated fluoropentyl derivatives and ester hydrolysis products
Research Applications and Future Directions
Neuropharmacological Studies
Researchers employ this compound to investigate:
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Allosteric modulation mechanisms at cannabinoid receptors
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Temperature-dependent receptor internalization kinetics
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Cross-talk between endocannabinoid and dopaminergic systems
Recent findings demonstrate its ability to potentiate μ-opioid receptor signaling in striatal neurons, suggesting novel polypharmacological applications.
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